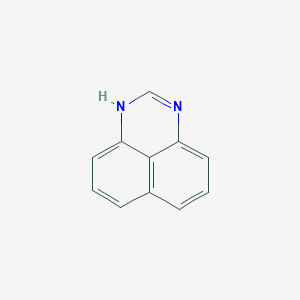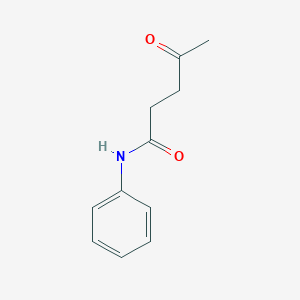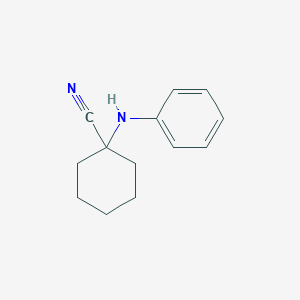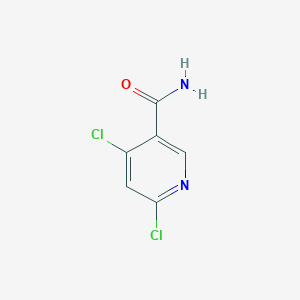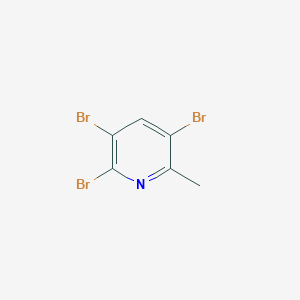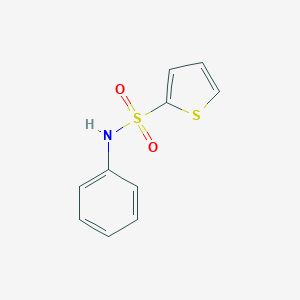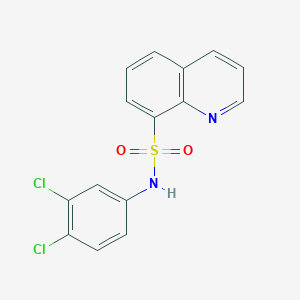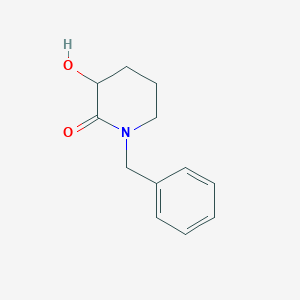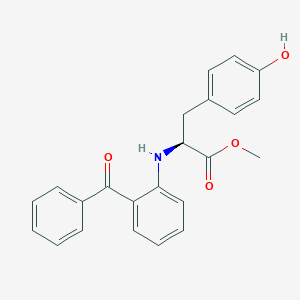
N-(2-benzoilfenil)tirosina metil éster
Descripción general
Descripción
N-(2-benzoylphenyl)tyrosine methyl ester is a chemical compound with the molecular formula C23H21NO4 and a molecular weight of 375.42 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Aplicaciones Científicas De Investigación
N-(2-benzoylphenyl)tyrosine methyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for tyrosine.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Análisis Bioquímico
Biochemical Properties
N-(2-benzoylphenyl)tyrosine methyl ester has been found to interact with certain enzymes such as subtilisin Carlsberg and a-chymotrypsin . The kinetics of the hydrolysis of this compound by these enzymes showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can interact with certain enzymes and potentially influence their activity .
Temporal Effects in Laboratory Settings
It has been reported that L-tyrosine methyl ester, a related compound, is very stable, with a sample having been stored at room temperature for 28 years .
Metabolic Pathways
Tyrosine, a related compound, is known to be involved in various metabolic pathways in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)tyrosine methyl ester typically involves the esterification of tyrosine with methanol in the presence of an acid catalyst. The benzoylation of the amino group is achieved using benzoyl chloride under basic conditions. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalysts: Acid catalysts like sulfuric acid for esterification, and bases like sodium hydroxide for benzoylation
Solvents: Methanol for esterification and dichloromethane for benzoylation
Industrial Production Methods
Industrial production methods for N-(2-benzoylphenyl)tyrosine methyl ester are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzoylphenyl)tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-benzoylphenyl)tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ester group allows for better membrane permeability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tyrosine methyl ester: Similar structure but lacks the benzoyl group.
N-benzoyltyrosine: Similar but without the ester group.
Tyrosine ethyl ester: Similar ester group but with an ethyl instead of a methyl group.
Uniqueness
N-(2-benzoylphenyl)tyrosine methyl ester is unique due to the presence of both the benzoyl and ester groups, which confer distinct chemical properties and biological activities. The benzoyl group enhances its interaction with enzymes, while the ester group improves its membrane permeability, making it a versatile compound in various research applications.
Propiedades
IUPAC Name |
methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMSRFGHVKNJL-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443254 | |
| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196810-09-0 | |
| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
